Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

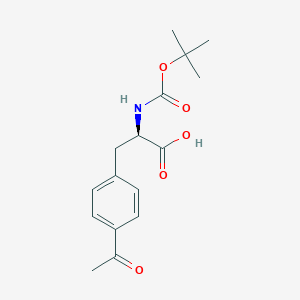

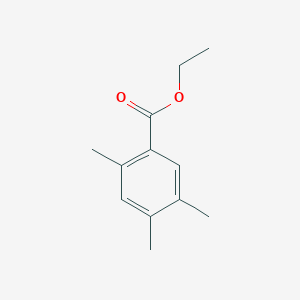

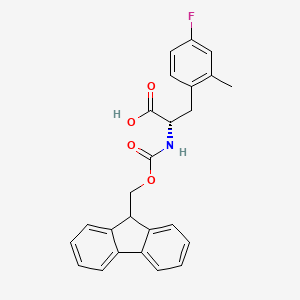

Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) is an important amino acid derivative used in a variety of scientific research applications. Boc-D-Phe(4-Ac)-OH, also known as Boc-D-4-acetylphenylalanine, is a protected derivative of the amino acid phenylalanine. Boc-D-Phe(4-Ac)-OH is commonly used in peptide synthesis, protein engineering, and other biotechnological applications.

Aplicaciones Científicas De Investigación

Large-Scale Synthesis and Pharmaceutical Applications

A seven-step synthetic route has been developed for the large-scale synthesis of an N-BOC d-phenylalanine pharmaceutical intermediate, showcasing its potential for rapid scale-up and application in the pharmaceutical industry (Fox et al., 2011).

Enhancing Protein Solubility and Stability

PEGylation, a technique for enhancing the biophysical solubility and stability of peptides, employs 4-Acetylphenylalanine due to its unique reactive ketone side chain. This enables the formation of stable oxime adducts with proteins, without affecting cell viability or leading to undesirable incorporation into endogenous proteins (Maxwell et al., 2017).

Protein Engineering and Design

Incorporation of non-natural amino acids like p-Acetylphenylalanine into proteins in vivo allows for the endowment of unique pharmacological properties to therapeutic proteins. This has been demonstrated in clinical studies, indicating the utility of non-native amino acids to optimize protein therapeutics (Datta et al., 2002).

Material Science and Biomaterials

Research has also focused on the self-assembly properties of diphenylalanine motifs, including Boc-D-4-Acetylphenylalanine, for potential applications in biomaterial chemistry. The self-assembly of these peptides into various morphologies opens new directions in the study and applications of peptide-based nanostructures (Datta et al., 2018).

Propiedades

IUPAC Name |

(2R)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBRFBNRDRVUAF-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

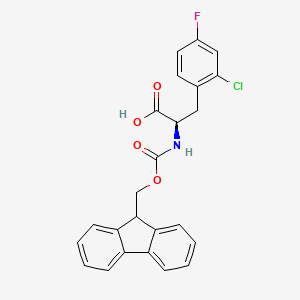

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)